(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.:
Cat. No.: VC14967943
Molecular Formula: C27H29N3O2S
Molecular Weight: 459.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H29N3O2S |
|---|---|
| Molecular Weight | 459.6 g/mol |
| IUPAC Name | (5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-[(E)-2-phenylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C27H29N3O2S/c1-26(2,3)19-14-18(15-20(23(19)31)27(4,5)6)16-21-24(32)30-25(33-21)28-22(29-30)13-12-17-10-8-7-9-11-17/h7-16,31H,1-6H3/b13-12+,21-16- |
| Standard InChI Key | XXXCNTNRJPRIJD-ZUZQRIQNSA-N |
| Isomeric SMILES | CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CC=C4)S2 |
| Canonical SMILES | CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CC=C4)S2 |
Introduction
Structural and Chemical Characteristics
The compound’s architecture combines three critical motifs:
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Thiazolo[3,2-b] triazole Core: A bicyclic system merging thiazole and 1,2,4-triazole rings, conferring rigidity and electronic diversity .
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3,5-Di-tert-butyl-4-hydroxybenzylidene Substituent: A sterically hindered phenolic group at position 5, which enhances oxidative stability and modulates receptor interactions .
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(E)-2-Phenylethenyl Group: A conjugated vinylarene at position 2, influencing π-orbital delocalization and intermolecular interactions.
Key Physicochemical Properties
The Z-configuration of the benzylidene group and E-geometry of the phenylethenyl moiety are critical for maintaining planar conjugation, which is linked to enhanced bioactivity .
Synthetic Methodologies
Core Assembly via Cyclocondensation
The thiazolo-triazole scaffold is typically synthesized through cyclocondensation reactions. For example:
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Step 1: Reaction of 2-aminothiazole with hydrazine hydrate forms 1,2,4-triazole-3-thiol .
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Step 2: Oxidative cyclization using iodine or H₂O₂ yields the thiazolo[3,2-b][1, triazole core .
Functionalization Strategies
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Benzylidene Introduction: Condensation of the core with 3,5-di-tert-butyl-4-hydroxybenzaldehyde under acidic conditions (e.g., acetic acid) forms the (5Z)-benzylidene derivative .
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Phenylethenyl Coupling: A Pd-catalyzed Sonogashira reaction introduces the (E)-phenylethenyl group at position 2 .
Representative Synthesis Pathway
Pharmacological and Biological Activities
Anticancer Mechanisms
The benzylidene moiety may disrupt mitochondrial function, as seen in tyrphostin AG17, which inhibits HL-60 leukemia cell proliferation by reducing ATP synthesis (EC₅₀ = 1.5 μM) . Computational docking suggests similar interactions with kinase domains .
Antimicrobial Applications
Triazole-containing compounds show broad-spectrum antifungal activity. For example, derivative 6c inhibited Candida albicans at MIC = 0.0625 μg/mL, outperforming fluconazole . The phenylethenyl group enhances membrane penetration.
Research Applications and Derivatives
Polymer Stabilization
Hindered phenolic derivatives like tris(3,5-di-tert-butyl-4-hydroxybenzyl) isocyanurate (analogous to the benzylidene group here) are widely used as antioxidants in polyolefins (>1,000 tonnes/year in the EU) .
Drug Development
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PPARγ Agonists: The benzylidene-thiazolidinedione derivative BTZD activated PPARγ (EC₅₀ = 2 μM), promoting adipogenesis in 3T3-L1 cells .
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Antifungal Agents: Structural optimization of the phenylethenyl chain has yielded candidates with >90% inhibition of drug-resistant C. albicans .
Stability and Reactivity
Degradation Pathways
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Photooxidation: The benzylidene group undergoes [2+2] cycloaddition under UV light, forming quinone methides .
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Hydrolysis: The triazole ring is susceptible to nucleophilic attack at N-4 in acidic conditions .
Functionalization Reactions
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